molecular formula C18H21NO2S B5838290 N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5838290
M. Wt: 315.4 g/mol
InChI Key: TXWBGVXAOMUVOY-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with benzyl, ethyl, methoxy, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-(methylsulfanyl)benzoic acid, benzylamine, and ethylamine.

    Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with benzylamine and ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, leading to inhibition or activation of their activity. The presence of functional groups such as methoxy and methylsulfanyl can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-ethylbenzamide: Lacks the methoxy and methylsulfanyl groups, resulting in different chemical properties and applications.

    N-benzyl-N-ethyl-2-methoxybenzamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    N-benzyl-N-ethyl-4-(methylsulfanyl)benzamide: Lacks the methoxy group, which can influence its chemical behavior and interactions.

Uniqueness

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-ethyl-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-4-19(13-14-8-6-5-7-9-14)18(20)16-11-10-15(22-3)12-17(16)21-2/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWBGVXAOMUVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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